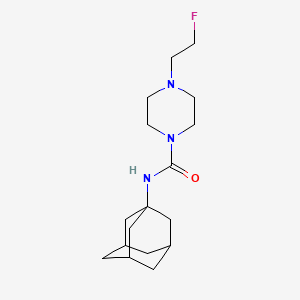

N-((3s,5s,7s)-adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The compound "N-((3s,5s,7s)-adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide" represents a class of chemicals that involve complex synthetic routes. Similar compounds have been synthesized through various methods, including cyclization processes and reactions involving piperazine under specific conditions, utilizing catalysts like Pd(PPh3)2Cl2 for the formation of the desired products (Babu, Srinivasulu, & Kotakadi, 2015).

Molecular Structure Analysis The structure of compounds within this category is characterized by intricate molecular frameworks, often confirmed by techniques such as LC-MS, NMR (1H, 13C), IR spectroscopy, and mass spectrometry. These methods provide detailed information on the molecular makeup, including the arrangement of atoms and functional groups essential for the compound's chemical properties and activities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Reactions and Properties Compounds akin to "N-((3s,5s,7s)-adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide" participate in a variety of chemical reactions, displaying significant antimicrobial activities. Their reactivity can be attributed to their structural features, allowing for interactions with bacterial and fungal targets. Such compounds have been synthesized and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their broad-spectrum antimicrobial potential (Babu, Srinivasulu, & Kotakadi, 2015).

Physical Properties Analysis The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. For instance, crystallography studies have provided insights into the three-dimensional arrangement of molecules, highlighting the importance of weak intermolecular interactions in the formation of solid-state structures. These properties are essential for designing compounds with desired solubility and stability profiles for various applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Applications De Recherche Scientifique

Reactivity Properties and Adsorption Behavior

A study conducted by Al-Ghulikah et al. (2021) investigated the reactivity properties and adsorption behavior of a similar triazole derivative through DFT and MD simulation studies. This research provided insights into the stability and interaction mechanisms of such compounds, potentially relevant for pharmaceutical applications due to the stability indicators important for practical uses (Al-Ghulikah et al., 2021).

Antimicrobial and Hypoglycemic Activities

Another area of research is the synthesis and evaluation of adamantane derivatives for their antimicrobial and hypoglycemic activities. A study by Al-Abdullah et al. (2015) synthesized novel N-(1-adamantyl)carbothioamide derivatives and evaluated their in vitro antimicrobial activity against various pathogenic strains. Additionally, the oral hypoglycemic activity of these compounds was assessed in diabetic rats, showing significant potential for medical applications (Al-Abdullah et al., 2015).

Serotonin Receptor Activities

The synthesis and SAR (Structure-Activity Relationship) of adamantyl aryl- and heteroarylpiperazines, investigating their dual serotonin 5-HT(1A) and 5-HT(2) activity, suggest potential for anxiolytic and antidepressant agents. Compounds were identified with significant affinity and activity, indicating the relevance of adamantane derivatives in developing new therapeutic agents for mental health disorders (Abou-Gharbia et al., 1999).

Anti-Influenza Virus Activity

Lindh and Forbes (1966) examined the protective effect of a related piperazinecarboxylate compound in mice infected with influenza virus. This study highlighted the potential antiviral applications of adamantane derivatives, particularly in developing treatments against various strains of the influenza virus (Lindh & Forbes, 1966).

Propriétés

IUPAC Name |

N-(1-adamantyl)-4-(2-fluoroethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28FN3O/c18-1-2-20-3-5-21(6-4-20)16(22)19-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSECADIVKKDJAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)NC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)

![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)

![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)